Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-
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Overview
Description
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is an organic compound belonging to the class of thieno[3,4-c][1,2,5]thiadiazole-based molecules. These compounds are known for their unique electronic properties and have gained significant attention in various scientific fields, including materials science and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
These methods would typically include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .
Scientific Research Applications
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Anti-Counterfeiting: Utilized in luminescent materials for visible and near-infrared dual emissions, enhancing the security of anti-counterfeiting measures.
Mechanism of Action
The mechanism of action of thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- involves its ability to participate in charge transfer processes. The compound’s unique electronic structure allows it to interact with various molecular targets, facilitating charge transfer and energy conversion in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,4-c][1,2,5]thiadiazole-4,6-diyl-bis(N,N-bis(4-(aldehyde)phenyl)aniline)
- Thieno[3,4-c][1,2,5]thiadiazole-4,6-diyl-bis(N,N-bis(phenyl)aniline)
Uniqueness
Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)- is unique due to its specific decyl-thienyl substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C32H46N2S4 |
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Molecular Weight |
587.0 g/mol |
IUPAC Name |
6,8-bis(4-decylthiophen-2-yl)-3λ4,7-dithia-2,4-diazabicyclo[3.3.0]octa-1(8),2,3,5-tetraene |
InChI |
InChI=1S/C32H46N2S4/c1-3-5-7-9-11-13-15-17-19-25-21-27(35-23-25)31-29-30(34-38-33-29)32(37-31)28-22-26(24-36-28)20-18-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChI Key |
AZWNLYHQNNHHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CSC(=C1)C2=C3C(=C(S2)C4=CC(=CS4)CCCCCCCCCC)N=S=N3 |
Origin of Product |
United States |
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